molecular formula C13H21NO B1617381 4-(Diethylaminomethyl)-2,5-dimethylphenol CAS No. 69286-57-3

4-(Diethylaminomethyl)-2,5-dimethylphenol

Cat. No.: B1617381
CAS No.: 69286-57-3
M. Wt: 207.31 g/mol
InChI Key: XWLYWWDJKAPLDA-UHFFFAOYSA-N
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Description

Significance of Mannich Bases in Synthetic Chemistry

The chemical synthesis that produces aminomethylated phenols is often the Mannich reaction, a three-component organic reaction. wikipedia.orglibretexts.org Named after the German chemist Carl Mannich, this reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. libretexts.orgbyjus.com The resulting product is a β-amino-carbonyl compound known as a Mannich base. byjus.comadichemistry.com

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orglibretexts.org The compound with the carbonyl functional group can then tautomerize to its enol form, which subsequently attacks the iminium ion. libretexts.org This reaction is considered a condensation reaction. wikipedia.orglibretexts.org

The versatility of the Mannich reaction makes it a valuable tool in organic synthesis. It allows for the construction of complex molecules from simpler starting materials in a single step. organic-chemistry.org These reactions have been implicated in various biosynthetic pathways, especially for alkaloids. organic-chemistry.org The resulting Mannich bases are important intermediates in the synthesis of a wide range of pharmaceuticals and natural products.

Overview of Aminomethylated Phenols as Chemical Scaffolds

Aminomethylated phenols are a significant class of compounds that serve as versatile chemical scaffolds. Phenolic structural motifs are highly prevalent in many top-selling pharmaceutical and industrial products. researchgate.net Simple phenols that are not functionalized act as foundational materials for creating more complex, value-added chemicals. researchgate.net

The introduction of an aminomethyl group to a phenol (B47542) can impart a range of properties, making these compounds useful in various applications. For instance, aminomethylated phenols have been investigated as a class of saluretic agents. nih.gov Furthermore, derivatives of para-aminophenols (PAP) can undergo a Mannich reaction to produce a series of aminomethylated compounds. kajay-remedies.com These derivatives often exhibit enhanced properties, such as improved corrosion inhibition, due to an increase in electron density and molecular size. kajay-remedies.com The unique structure of these compounds, possessing both an amino and a hydroxyl group, allows for effective interaction with a variety of surfaces and other chemical components. kajay-remedies.com

Research Trajectory of 4-(Diethylaminomethyl)-2,5-dimethylphenol within Phenolic Mannich Bases

The specific compound, this compound, is a member of the phenolic Mannich base family. Its structure combines a 2,5-dimethylphenol (B165462) core with a diethylaminomethyl group at the 4-position of the phenol ring. nih.gov

The synthesis of this compound would typically involve a Mannich reaction between 2,5-dimethylphenol, formaldehyde, and diethylamine (B46881). A similar process is described for the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol, where phenol is reacted with dimethylamine (B145610) and paraformaldehyde. google.com

Research into related structures highlights the potential areas of interest for this compound. For example, a series of 4-[(diethylamino)methyl]-phenol derivatives have been designed and synthesized as potential cholinesterase inhibitors for the study of Alzheimer's disease. doi.org In that study, compounds were synthesized starting from p-hydroxybenzaldehyde and diethylamine through a reductive amination process. doi.org This indicates a research interest in the biological activity of the 4-(diethylaminomethyl)phenol scaffold.

While extensive research specifically targeting this compound is not widely published, its identity as a phenolic Mannich base places it within a class of compounds with established significance in synthetic and medicinal chemistry.

Chemical Compound Data

Compound Name Synonyms Molecular Formula Molecular Weight CAS Number
This compoundPhenol, 4-[(diethylamino)methyl]-2,5-dimethyl-C13H21NO207.32 g/mol 69286-57-3 chemicalbook.com
2,5-Dimethylphenolp-XylenolC8H10O122.16 g/mol sigmaaldrich.com95-87-4 sigmaaldrich.com
4-Amino-2,5-dimethylphenol2,5-Dimethyl-4-aminophenolC8H11NO137.18 g/mol nih.gov3096-71-7 nih.gov
4-[(Dimethylamino)methyl]-2,6-dimethylphenol(4-Hydroxy-3,5-dimethylbenzyl)dimethylamineC11H17NO179.26 g/mol nih.gov42900-95-8 nih.gov
2,4,6-Tri(dimethylaminomethyl) phenol-C15H27N3O265.40 g/mol 90-72-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylaminomethyl)-2,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H21NO/c1-5-14(6-2)9-12-7-11(4)13(15)8-10(12)3/h7-8,15H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLYWWDJKAPLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(C(=C1)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219345
Record name 4-(Diethylaminomethyl)-2,5-xylenol
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Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69286-57-3
Record name 4-[(Diethylamino)methyl]-2,5-dimethylphenol
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Record name 4-(Diethylaminomethyl)-2,5-xylenol
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Record name 4-(Diethylaminomethyl)-2,5-xylenol
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Record name 4-(diethylaminomethyl)-2,5-xylenol
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Advanced Synthetic Methodologies for 4 Diethylaminomethyl 2,5 Dimethylphenol and Derivatives

Regioselective Mannich Reaction Protocols

The Mannich reaction involving substituted phenols such as 2,5-dimethylphenol (B165462) raises the question of regioselectivity. The hydroxyl group is a powerful activating group and an ortho, para-director. With the methyl groups at positions 2 and 5, the potential sites for electrophilic attack are positions 4 (para to the hydroxyl) and 6 (ortho to the hydroxyl). The formation of 4-(diethylaminomethyl)-2,5-dimethylphenol indicates a preferential substitution at the para position. This selectivity is often governed by a combination of electronic and steric factors. While the ortho position is electronically activated, it is also flanked by a methyl group at position 2 and the large hydroxyl group at position 1, which can create significant steric hindrance, thereby favoring substitution at the less hindered para position. clockss.orgnih.govresearchgate.net Studies on various substituted phenols have demonstrated that when the para-position is unblocked, it is often the preferred site of aminomethylation. researchgate.net

Conventional heating methods for conducting Mannich reactions can be time-consuming and sometimes result in lower yields. Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. scilit.com This enhancement is attributed to the efficient and rapid heating of the reaction mixture, which can lead to higher reaction rates and selectivity. oatext.com In the context of synthesizing aminomethylphenols, microwave-assisted protocols offer a green and efficient alternative to traditional methods. nih.govsemanticscholar.org

The table below illustrates a comparative analysis of green chemistry metrics for a typical multicomponent reaction under conventional heating versus microwave irradiation, highlighting the advantages of the latter. nih.gov

MetricConventional MethodMicrowave MethodAdvantage
Reaction Time Several hours5-20 minutesShorter reaction duration nih.govoatext.com
Product Yield Moderate to GoodGood to ExcellentIncreased efficiency nih.govnih.gov
Process Mass Intensity (PMI) HigherLowerLess waste generated nih.gov
E-Factor HigherLowerMore environmentally friendly nih.gov
Energy Consumption HigherLowerReduced energy usage oatext.com

This table provides a generalized comparison based on typical findings in microwave-assisted organic synthesis. nih.gov

In line with the principles of green chemistry, conducting reactions under solvent-free conditions is highly desirable as it minimizes waste and reduces environmental impact. The Mannich reaction can be performed without a solvent, often by grinding the reactants together or by using microwave irradiation on a solid support or neat reaction mixture. oatext.comresearchgate.net These solvent-free protocols are noted for their simplicity, efficiency, and reduced work-up procedures. The combination of microwave irradiation and solvent-free conditions represents a particularly efficient and environmentally benign strategy for the synthesis of aminomethylated compounds. oatext.com

The following table presents examples of compounds synthesized under solvent-free conditions, demonstrating the versatility of this approach.

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
Aromatic AldehydeCyanoacetamideAmmonium Acetate / MWIα,β-Unsaturated compound oatext.com
Cyanuric Chloride2,5-DimethoxyanilineMWI / Solvent-freeAsymmetric Triazine researchgate.net
Carbonyl CompoundAmineDecaborane / MethanolAcylated product nih.gov

This table showcases the applicability of solvent-free and microwave-assisted methods to various synthetic transformations.

Mechanistic Pathways in Aminomethylation Reactions

The mechanism of the Mannich reaction on phenols involves several key steps. It begins with the formation of an electrophilic iminium ion (specifically, an Eschenmoser salt precursor) from the reaction between formaldehyde (B43269) and the secondary amine, diethylamine (B46881). The electron-rich phenol (B47542) ring then acts as a nucleophile, attacking the iminium ion in a classic electrophilic aromatic substitution.

A significant area of mechanistic study in phenol chemistry involves the formation of highly reactive intermediates known as quinone methides (QMs). mdpi.com ortho-Quinone methides (o-QMs) are particularly notable and have been identified as transient species in various biological and synthetic processes. nih.govescholarship.orgnih.gov They are typically formed from ortho-substituted phenols and can undergo rapid reactions with nucleophiles. mdpi.com

Following the nucleophilic attack of the phenol ring on the iminium cation, a positively charged intermediate, known as a Wheland intermediate or sigma complex, is formed. The aromaticity of the phenol ring is temporarily lost. The restoration of this stable aromatic system is achieved through the loss of a proton (H+) from the carbon atom that was attacked by the electrophile. This deprotonation step is rapid and effectively irreversible, driving the reaction towards the substituted product.

Desamination, the cleavage of the C-N bond to release the amine, can be considered a potential reverse or side reaction. The stability of Mannich bases can vary, and under certain conditions (e.g., thermal stress or specific pH), retro-Mannich reactions can occur, leading to the elimination of the aminomethyl group. Phenol can also act as a proton shuttle, facilitating proton transfer steps within the reaction medium, which is crucial for both the formation of the iminium ion and the final rearomatization step. nih.gov

Synthetic Strategies for Analogues and Precursors

The versatility of the Mannich reaction allows for the synthesis of a wide array of analogues of this compound.

The key precursor for the target compound is 2,5-dimethylphenol. sigmaaldrich.com This starting material is a readily available chemical. sigmaaldrich.com Synthetic strategies for its production often involve the methylation of phenol or cresol.

Analogues can be systematically synthesized by modifying the three components of the Mannich reaction: the phenol, the aldehyde, and the amine.

Varying the Phenol: Using different alkyl-substituted phenols (e.g., p-cresol, 2,3,5-trimethylphenol) allows for the introduction of aminomethyl groups at various positions, leading to a library of structurally diverse compounds. researchgate.netresearchgate.net

Varying the Amine: Employing different secondary amines (e.g., dimethylamine (B145610), piperidine, morpholine) or even primary amines can alter the structure and properties of the resulting Mannich base. researchgate.netresearchgate.net

Varying the Aldehyde: While formaldehyde is most common, other aldehydes can be used, leading to more complex side chains.

The table below provides examples of aminomethylated phenol analogues synthesized via Mannich-type reactions.

Phenol PrecursorAmineProduct TypeReference
2,4-Dihydroxybenzoyl compoundsSecondary AminesC(3)-aminomethylated derivatives researchgate.net
7-HydroxyisoflavonoidsBis(N,N-dimethylamino)methaneC-8 substituted N,N-dimethylaminomethyl adducts researchgate.net
4-Methyl-2-prenylphenolSecondary/Tertiary Amines4-Aminomethyl derivatives researchgate.net
p-Substituted PhenolsN-benzyl-2-(2-hydroxyphenyl)glycinesTridentate Ligands clockss.org
4-Aminophenol (B1666318)Various AldehydesSchiff Base Derivatives mdpi.com

These strategies enable the systematic exploration of structure-activity relationships for various applications by fine-tuning the molecular architecture of the final aminomethylphenol derivative.

Functionalization of 2,5-Dimethylphenol Scaffolds

The synthesis of this compound is primarily achieved through the direct functionalization of the 2,5-dimethylphenol scaffold. The most prominent and widely used method for this transformation is the Mannich reaction, a three-component condensation process. nih.gov This reaction is a cornerstone of aminoalkylation, allowing for the introduction of an aminomethyl group onto a substrate containing at least one active hydrogen atom. nih.govnih.gov

In the context of synthesizing the target compound, the Mannich reaction involves the electrophilic substitution of the 2,5-dimethylphenol ring with an aminomethyl group derived from diethylamine and formaldehyde. acs.org The reaction mechanism is generally understood to proceed via the initial formation of a methyleneimminium ion (also known as an Eschenmoser salt precursor) from the condensation of diethylamine and formaldehyde. acs.orggoogle.com This highly electrophilic iminium ion is then attacked by the electron-rich 2,5-dimethylphenol. The hydroxyl group of the phenol activates the aromatic ring, and the substitution occurs preferentially at the C4 position (para to the hydroxyl group), which is sterically accessible and electronically activated. The methyl groups at the C2 and C5 positions further influence the regioselectivity of the substitution.

The reaction conditions for phenolic Mannich reactions can be varied. researchgate.net Typically, the reaction can be conducted in an aqueous medium or an alcoholic solvent, such as methanol. researchgate.net The process often involves mixing the phenol and the amine at a reduced temperature before adding formaldehyde, followed by a period of heating to drive the reaction to completion. researchgate.net The use of paraformaldehyde as a source of formaldehyde is also a common strategy, which can circumvent issues related to the transportation and storage of aqueous formaldehyde solutions. google.com

Table 1: Representative Conditions for Phenolic Mannich Reactions

Phenol Substrate Amine Aldehyde Source Solvent Reaction Conditions Product Type Ref
Phenol Dimethylamine Formaldehyde (aq.) Water Stir at 25°C for 1h, then 100°C for 2h Mono/Di/Tri-substituted researchgate.net
p-Cresol Morpholine Formaldehyde Ethanol Reflux for 75 min Di-substituted acs.org
4-tert-Butylphenol Piperidine Formaldehyde Ethanol Reflux Di-substituted acs.org
Hydroquinone Diethylamine Formaldehyde Ethanol Reflux Di-substituted acs.org
Phenol Dimethylamine Paraformaldehyde None (Neat) 30-100°C for 1-4h Tri-substituted google.com

Cycloaddition Reactions involving Aminomethylated Phenols

Cycloaddition reactions offer powerful synthetic pathways for constructing complex cyclic and heterocyclic frameworks. numberanalytics.com Aminomethylated phenols, such as this compound, possess functionalities that can potentially participate in these transformations, significantly increasing molecular complexity.

A key class of these reactions is the [4+2] cycloaddition, or Diels-Alder reaction, which involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. numberanalytics.com The aromatic ring of a phenol can, under specific conditions, act as the diene component. Research has demonstrated that electron-rich dienes react readily with dienophiles in highly regioselective [4+2] Diels-Alder cycloadditions to furnish functionalized phenols and aminophenols. nih.gov For a molecule like this compound, the phenol ring could theoretically serve as the diene, reacting with a potent dienophile to yield a bicyclic adduct. The reaction's feasibility would depend on overcoming the aromatic stabilization energy, often requiring high temperatures or specific catalysis.

Another significant category is the 1,3-dipolar cycloaddition, a [3+2] cycloaddition process between a 1,3-dipole and a dipolarophile, which is a versatile method for synthesizing five-membered heterocycles. mdpi.com The aminomethylated phenol could be derivatized to generate a 1,3-dipole. For instance, the amine functionality could be transformed into an azide (B81097) to participate in an azide-alkyne cycloaddition, or converted into an azomethine ylide. The latter can be generated in situ from the condensation of an amino acid with an aldehyde, followed by a decarboxylative step, and then trapped by a dipolarophile to create pyrrolidine-fused structures. mdpi.com

These cycloaddition strategies allow the aminomethylated phenol scaffold to be used as a building block for more elaborate molecular architectures. The specific pathway and outcome are dictated by the nature of the reactants and the reaction conditions employed. nih.govmdpi.com

Table 2: Potential Cycloaddition Reactions for Aminomethylated Phenol Derivatives

Cycloaddition Type Reactive Moiety on Phenol Reaction Partner Potential Product Ref
[4+2] Diels-Alder Phenolic Ring (as diene) Alkyne or Alkene (dienophile) Substituted Bicyclic Ether/Alcohol nih.govresearchgate.net
[3+2] Aza-Diels-Alder Imine (formed from amine) Alkene (dienophile) Quinoline-based structures ucm.es
[3+2] 1,3-Dipolar Azide (derived from amine) Alkyne (dipolarophile) 1,2,3-Triazole substituted phenol mdpi.com
[3+2] 1,3-Dipolar Azomethine Ylide (derived from amine) Alkene (dipolarophile) Pyrrolidine-fused phenol mdpi.com

Comprehensive Spectroscopic and Structural Characterization of 4 Diethylaminomethyl 2,5 Dimethylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopic Analysis for Proton Environments

The aromatic region is expected to show two singlets for the two non-equivalent aromatic protons. The proton at position 3 and the proton at position 6 of the phenyl ring would each produce a singlet due to the absence of adjacent protons for spin-spin coupling. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The diethylaminomethyl group introduces several sets of signals. The methylene (B1212753) protons of the ethyl groups (-N-CH₂-CH₃) are expected to appear as a quartet, coupled to the adjacent methyl protons. The methyl protons of the ethyl groups (-N-CH₂-CH₃) will, in turn, appear as a triplet. The methylene bridge protons (-Ar-CH₂-N-) are expected to be a singlet, as they lack adjacent protons. Finally, the two methyl groups attached to the aromatic ring at positions 2 and 5 will each present as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Diethylaminomethyl)-2,5-dimethylphenol

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OHVariable (Broad)s (br)1H
Ar-H (position 6)~6.8s1H
Ar-H (position 3)~6.6s1H
-Ar-CH₂-N-~3.6s2H
-N-CH₂-CH₃~2.5q4H
Ar-CH₃ (position 2)~2.2s3H
Ar-CH₃ (position 5)~2.2s3H
-N-CH₂-CH₃~1.1t6H

s = singlet, t = triplet, q = quartet, br = broad. Predictions are based on standard chemical shift values and data from similar structures.

¹³C NMR Spectroscopic Investigations for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Based on the structure, a total of 13 signals are expected.

The aromatic carbons will appear in the downfield region (typically 110-160 ppm). The carbon bearing the hydroxyl group (C-1) will be the most deshielded among the aromatic carbons. The carbons substituted with the methyl groups (C-2 and C-5) and the aminomethyl group (C-4) will also have characteristic shifts, as will the unsubstituted aromatic carbons (C-3 and C-6). The carbons of the diethylaminomethyl substituent will appear in the more upfield region of the spectrum. The benzylic carbon (-Ar-CH₂-N-) is expected around 50-60 ppm, while the ethyl group carbons (-N-CH₂-CH₃) will be further upfield. The two aromatic methyl carbons will have signals in the aliphatic region as well.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Ar-OH)~155
C-4 (Ar-C-N)~130
C-2 (Ar-CH₃)~128
C-5 (Ar-CH₃)~125
C-6 (Ar-H)~120
C-3 (Ar-H)~115
-Ar-CH₂-N-~55
-N-CH₂-CH₃~47
Ar-CH₃ (position 2)~20
Ar-CH₃ (position 5)~16
-N-CH₂-CH₃~12

Predictions are based on standard additive models and data from structurally related compounds.

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would confirm the coupling between the methylene and methyl protons of the ethyl groups within the diethylamino moiety.

HSQC: This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the -CH₂, -CH₃, and aromatic C-H groups.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity of the entire molecule, for instance, by showing correlations between the benzylic methylene protons (-Ar-CH₂-N-) and the aromatic carbons (C-3, C-4, and C-5), as well as correlations from the aromatic methyl protons to the corresponding aromatic carbons.

While specific 2D NMR data for this compound is not available in the searched literature, the application of these techniques is a standard procedure for the structural verification of novel organic molecules. tandfonline.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopic Studies

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups are expected to appear in the 2850-3100 cm⁻¹ region.

The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the diethylamino group is expected to be observed in the 1000-1250 cm⁻¹ range. The C-O stretching of the phenol (B47542) group will likely appear as a strong band around 1200-1260 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted aromatic ring can provide information about the substitution pattern and are expected in the 800-900 cm⁻¹ region.

For comparison, the FT-IR spectrum of the precursor, 2,5-dimethylphenol (B165462), shows characteristic peaks for the O-H stretch, aromatic and aliphatic C-H stretches, and aromatic C=C stretches. nist.govderpharmachemica.com The introduction of the diethylaminomethyl group would add the characteristic C-N stretching and modify the fingerprint region of the spectrum.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol)3200-3600Strong, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-2970Strong
C=C Stretch (Aromatic)1450-1600Medium-Strong
C-N Stretch1000-1250Medium
C-O Stretch (Phenol)1200-1260Strong
C-H Out-of-plane Bend800-900Strong

FT-Raman Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the aromatic C=C stretching vibrations and the C-C backbone stretches are expected to give strong signals in the FT-Raman spectrum. The symmetric stretching of the C-N bond may also be more prominent in the Raman spectrum. The O-H stretch is typically weak in Raman spectra. While specific FT-Raman data for this compound is not available, data for the related compound 2,5-dimethylphenol shows characteristic Raman shifts that can be used as a basis for prediction. chemicalbook.com

Attenuated Total Reflectance Infrared (ATR-IR) Techniques

The presence of the hydroxyl (-OH) group on the phenol ring would result in a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol would likely appear around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring would produce peaks in the 1450-1600 cm⁻¹ range.

The diethylaminomethyl substituent introduces additional characteristic absorptions. The C-H stretching vibrations of the ethyl groups would be observed in the 2850-2970 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected to appear in the 1000-1250 cm⁻¹ range, potentially overlapping with the phenolic C-O stretch.

For comparison, the parent compound, 2,5-dimethylphenol, shows characteristic IR absorptions that would also be present, albeit potentially shifted, in the spectrum of its diethylaminomethyl derivative.

Table 1: Expected ATR-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Phenolic O-H3200-3600 (broad)Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-2970Stretching
Aromatic C=C1450-1600Stretching
Phenolic C-O1200-1260Stretching
Tertiary Amine C-N1000-1250Stretching

Vapor Phase Infrared Spectroscopic Studies

Vapor phase infrared spectroscopy provides information about the vibrational modes of a molecule in the gaseous state, free from intermolecular interactions that are present in the condensed phase. Specific vapor phase IR spectra for this compound are not publicly documented.

In the vapor phase, the O-H stretching band of the phenol would be expected to be a sharper peak compared to the broad band seen in the condensed phase, as hydrogen bonding is minimized. The exact position would be sensitive to the intramolecular environment. The other vibrational frequencies would likely be similar to those in the ATR-IR spectrum, with minor shifts due to the change in phase.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₃H₂₁NO, the theoretical exact mass can be calculated.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₁₃H₂₁NO207.1623
[M+H]⁺C₁₃H₂₂NO⁺208.1696

Experimental HRMS data would be expected to align closely with these calculated values, confirming the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in mass spectrometry provides a molecular fingerprint that is crucial for structural elucidation. While a specific mass spectrum for this compound is not publicly available, a predicted fragmentation pattern can be proposed based on the known fragmentation of phenols and amines.

Upon electron impact, the molecular ion ([M]⁺) would be formed. A prominent fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. In this case, the benzylic C-C bond is susceptible to cleavage. The loss of a diethylamino radical would lead to a benzylic cation. Another likely fragmentation is the loss of an ethyl group from the diethylamino moiety.

Phenols typically exhibit a strong molecular ion peak. libretexts.orgdocbrown.info Common fragmentations include the loss of a hydrogen atom and the loss of carbon monoxide (CO). libretexts.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
207[C₁₃H₂₁NO]⁺Molecular ion
192[C₁₂H₁₈NO]⁺Loss of a methyl radical (CH₃)
135[C₉H₁₁O]⁺Alpha-cleavage with loss of diethylamine (B46881)
72[C₄H₁₀N]⁺Diethylaminomethyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state.

The parent compound, 2,5-dimethylphenol, exhibits UV absorption maxima characteristic of a substituted benzene (B151609) ring. nist.gov The introduction of the diethylaminomethyl group at the 4-position is expected to act as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom can interact with the π-electron system of the benzene ring, leading to a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity).

While experimental UV-Vis spectra for this compound are not readily found, it is predicted that its absorption maxima would be at a longer wavelength compared to 2,5-dimethylphenol. The exact position of the absorption bands would also be influenced by the solvent used for the analysis. researchgate.net

Table 4: Predicted UV-Vis Absorption Characteristics

CompoundExpected λmax (nm)Effect of Substituent
2,5-Dimethylphenol~270-280-
This compound>280Bathochromic shift due to -CH₂N(Et)₂ group

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements within a compound, serving as a fundamental check of its purity and empirical formula. The theoretical elemental composition of this compound (C₁₃H₂₁NO) can be calculated based on its atomic constituents.

Table 5: Theoretical Elemental Analysis of this compound

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01113156.14375.31
Hydrogen (H)1.0082121.16810.22
Nitrogen (N)14.007114.0076.76
Oxygen (O)15.999115.9997.72
Total 207.317 100.00

Experimental elemental analysis data should ideally fall within ±0.4% of these theoretical values to confirm the elemental composition and purity of the synthesized compound.

Despite a comprehensive search for the single-crystal X-ray diffraction data of this compound, no publicly available crystallographic information was found for this specific compound. Searches in chemical databases and scholarly articles did not yield the necessary data to fulfill the request for an article detailing its solid-state molecular architecture.

The inquiry for crystallographic data, including collection and refinement details, as well as intermolecular interactions and packing arrangements, returned no specific results for this compound. While information on related compounds, such as other dimethylphenol derivatives, is available, a detailed structural analysis as requested is not possible without the primary crystallographic data for the compound .

Therefore, the sections on the comprehensive spectroscopic and structural characterization focusing on single-crystal X-ray diffraction cannot be provided at this time.

Computational Chemistry and Theoretical Elucidation of 4 Diethylaminomethyl 2,5 Dimethylphenol

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(Diethylaminomethyl)-2,5-dimethylphenol, DFT can provide significant insights into its stability, reactivity, and the distribution of electrons.

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry is adjusted to find the minimum energy conformation. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be influenced by the steric hindrance of the diethylamino group and the electronic effects of the methyl and hydroxyl groups on the phenol (B47542) ring. The total electronic energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C-O Bond Length (Phenol) ~1.37 Å
C-N Bond Length ~1.48 Å
C-C Bond Length (Aromatic) ~1.40 Å
O-H Bond Length ~0.97 Å
C-N-C Bond Angle ~112°

Note: The values in this table are illustrative and based on typical values for similar functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. In this compound, the electron-donating nature of the diethylaminomethyl, dimethyl, and hydroxyl groups would be expected to raise the energy of the HOMO, while the aromatic ring would influence the LUMO energy. It is anticipated that the HOMO would be localized primarily on the phenol ring and the nitrogen atom of the diethylamino group, reflecting the regions of highest electron density. The LUMO is likely to be distributed over the aromatic system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Predicted Energy (eV)
HOMO Energy ~ -5.5 eV
LUMO Energy ~ -0.5 eV

Note: The values in this table are illustrative and based on trends observed in similar phenolic compounds.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Red regions signify areas of negative potential, which are prone to electrophilic attack, while blue regions indicate positive potential, susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the ESP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the diethylamino group, due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). The aromatic ring would display a more complex potential distribution influenced by the substituents.

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

f(r) : This function indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) : This function shows the propensity of a site to donate an electron (electrophilic attack).

f0(r) : This function is related to reactivity towards a radical attack.

By analyzing the condensed Fukui functions for each atom in this compound, one could precisely identify the atoms most likely to participate in chemical reactions. It is expected that the oxygen and nitrogen atoms would have high values of f-(r), indicating their nucleophilic character. The carbon atoms of the aromatic ring would have varying reactivities depending on the electronic influence of the substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory is an extension of DFT that is used to study the properties of molecules in their electronically excited states. This is particularly useful for understanding a molecule's response to light.

TD-DFT calculations can be employed to simulate the electronic absorption spectrum of a molecule, providing information about the wavelengths of light it absorbs and the nature of the corresponding electronic transitions. For this compound, the simulation would likely predict strong absorption in the ultraviolet region of the electromagnetic spectrum. The calculations would reveal the specific orbitals involved in the electronic transitions, such as π → π* transitions within the aromatic ring and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms.

Table 3: Predicted Photophysical Data for this compound (Illustrative)

Parameter Predicted Value
Maximum Absorption Wavelength (λmax) ~280 nm
Molar Absorptivity (ε) (Specific value would be generated by the calculation)

Note: The values in this table are illustrative and based on the expected absorption of substituted phenols.

Excited-State Reaction Mechanism Modeling

The modeling of excited-state reaction mechanisms for phenolic compounds, particularly those with amino groups, is crucial for understanding their photochemistry. For molecules like this compound, photoexcitation can lead to processes such as excited-state intramolecular proton transfer (ESIPT). nih.gov Theoretical approaches are essential to unravel these ultrafast events. nih.gov

Computational studies on analogous aminophenols have shown that the presence of an amino group can significantly influence the potential energy surfaces of the excited states. researchgate.net Time-dependent density functional theory (TDDFT) is a common method used to calculate the potential energy profiles of the relevant excited states, typically the ππ* and πσ* states, along a specific reaction coordinate, such as the O-H bond length. researchgate.net For aminophenols, amino substitution has been found to lower the energy of the dissociative πσ* state, which can enhance the hydrogen transfer reaction upon excitation. researchgate.net In the case of this compound, modeling would likely focus on the potential for proton transfer from the phenolic hydroxyl group to the nitrogen of the diethylaminomethyl group. This would involve mapping the energy landscape of the excited states to identify conical intersections and transition states that govern the reaction pathway.

Modern theoretical workflows for modeling such processes involve several steps, from identifying stationary points on the ground-state potential energy surface to calculating vertical excitation energies and then mapping the excited-state reaction pathways. nih.gov These models help interpret experimental spectroscopic data and predict the photochemical behavior of the molecule.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

To gain a deeper understanding of reaction mechanisms, ab initio and semi-empirical methods are employed to locate transition states and map the intricate pathways of chemical transformations.

The localization of transition state (TS) structures is a cornerstone of computational chemistry for elucidating reaction mechanisms. For this compound, which is synthesized via the Mannich reaction, understanding its formation mechanism involves identifying the key transition states. researchgate.netresearchgate.net Density Functional Theory (DFT) is a powerful tool for calculating the geometries and energies of reactants, products, and the transition states that connect them. researchgate.net

An intrinsic reaction coordinate (IRC) analysis is often performed after a transition state has been located. This analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. nih.gov For a process like intramolecular proton transfer, the TS would likely feature an elongated O-H bond and a shortened N-H distance as the proton is shared between the oxygen and nitrogen atoms. nih.gov The energy barrier for this process, determined by the energy difference between the reactant and the transition state, is a critical parameter that dictates the reaction rate. nih.gov

Table 1: Representative Calculated Energy Profile for Intramolecular Proton Transfer (Note: This table is illustrative and contains hypothetical data for this compound to demonstrate the output of such a calculation.)

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Ground State (Reactant)B3LYP/6-31+G(d,p)0.00
Transition StateB3LYP/6-31+G(d,p)+12.5
Product (Zwitterion)B3LYP/6-31+G(d,p)+5.2

The movement of protons is fundamental to many chemical and biological processes. Simulating the dynamics of proton transfer provides a time-resolved view of this event. Ab initio molecular dynamics (AIMD) is a powerful technique for this purpose, as it calculates the forces on the atoms "on the fly" from electronic structure calculations at each step of the simulation. chemrxiv.org

Studies on phenol-ammonia clusters, which serve as a model for the intramolecular hydrogen bond in this compound, reveal that the proton transfer event can be extremely fast, occurring on the femtosecond timescale. chemrxiv.orgchemrxiv.org These simulations show that the process is not a simple linear transfer but often follows a more complex, curvilinear path. The reorganization of the surrounding solvent or, in this case, the flexible diethylaminomethyl group, is often the rate-determining step for the proton transfer to occur. chemrxiv.orgchemrxiv.org Classical molecular dynamics simulations with reactive force fields can also be employed to study proton transfer over longer timescales. mpg.de

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with its environment. researchgate.netmdpi.com

The diethylaminomethyl side chain can adopt numerous conformations, and MD simulations can reveal the most stable or populated ones. By simulating the molecule in a solvent, such as water, one can observe the formation and dynamics of hydrogen bonds between the phenol group, the amino group, and the solvent molecules. researchgate.net The trajectory data from an MD simulation can be analyzed to calculate various structural and dynamic properties, such as root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions (RDFs) to characterize the solvation shell around different parts of the molecule. mdpi.commdpi.com

Table 2: Illustrative Conformational Dihedral Angles from a Hypothetical MD Simulation (Note: This table provides an example of the type of data generated from an MD simulation for conformational analysis.)

Dihedral AngleAverage Value (degrees)Standard Deviation (degrees)
C(α)-C(β)-N-C(Et1)175.415.2
C(β)-N-C(Et1)-C(Me1)65.825.1
C(β)-N-C(Et2)-C(Me2)-70.328.4

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a method used to directly calculate the interaction energy between molecules and decompose it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. wikipedia.orgq-chem.com This decomposition provides a deep understanding of the nature of non-covalent interactions. nih.gov Unlike the supermolecular approach, SAPT is inherently free of basis set superposition error (BSSE). wikipedia.org

For this compound, SAPT could be used to study its interaction with a solvent molecule or another molecule of itself (dimerization). For example, in a complex with a water molecule, SAPT could quantify the electrostatic contribution of the hydrogen bond between the phenolic OH and water, the dispersion forces between the aromatic ring and water, and the repulsive exchange forces. DFT-based SAPT, or SAPT(DFT), is often used for its accuracy and computational efficiency. nih.gov

Table 3: Example SAPT0 Energy Decomposition for a Phenol-Amine Interaction (kcal/mol) (Note: This table shows representative components of an interaction energy analysis, not specific data for the title compound.)

Interaction ComponentEnergy (kcal/mol)
Electrostatics-10.5
Exchange+12.3
Induction-4.1
Dispersion-5.8
Total Interaction Energy -8.1

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a chemist's intuitive picture of bonding and electron distribution in a molecule. taylorandfrancis.com It examines the electronic wavefunction in terms of localized, Lewis-like bonding orbitals (bonds, lone pairs) and anti-bonding orbitals. A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, or charge transfer, between filled (donor) and empty (acceptor) orbitals. taylorandfrancis.com

For this compound, NBO analysis can elucidate intramolecular charge transfer (ICT) phenomena. For instance, it can quantify the delocalization of the lone pair electrons on the phenolic oxygen or the tertiary amine nitrogen into the anti-bonding orbitals of the aromatic ring. The stabilization energy (E(2)) associated with these interactions is calculated via second-order perturbation theory and indicates the strength of the hyperconjugative or resonance effects. researchgate.net This analysis can provide insights into the electronic effects of the substituents and their influence on the molecule's reactivity and spectroscopic properties. nih.gov

Table 4: Illustrative NBO Analysis of Key Intramolecular Donor-Acceptor Interactions (Note: This table is a hypothetical representation of NBO results for this compound.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)π* (C-C)ring3.5
LP (N)σ* (C-H)1.8
π (C-C)ringπ* (C-C)ring20.1

Coordination Chemistry of 4 Diethylaminomethyl 2,5 Dimethylphenol As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-(diethylaminomethyl)-2,5-dimethylphenol typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized using various analytical techniques to determine their structure and properties.

Chelation Behavior with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Ru(II), Ga)

This compound acts as a bidentate ligand, coordinating to metal ions through the deprotonated phenolic oxygen and the nitrogen atom of the diethylamino group, forming a stable six-membered chelate ring.

Cobalt(II), Nickel(II), and Copper(II): Studies on related salicylaldimine ligands show that Co(II) and Cu(II) readily form complexes. For instance, bis(N-(4-diethylamino-2-methylphenyl)-3,5-di-tert-butylsalicylaldimine) complexes of Co(II) and Cu(II) have been synthesized and characterized. researchgate.net In these cases, the ligand coordinates to the metal center in a trans-[N₂O₂] fashion. researchgate.net The reaction of similar phenol-based ligands with copper(II) salts often results in the formation of mononuclear or dinuclear complexes, depending on the reaction conditions and the ligand-to-metal ratio. mdpi.com

Zinc(II): Zinc(II) forms stable complexes with analogous Schiff base ligands derived from phenols. X-ray diffraction studies of such complexes reveal tetrahedral, square pyramidal, and octahedral coordination geometries around the zinc atom, often involving bridging ligands or solvent molecules. nih.govbris.ac.uk

Ruthenium(II) and Gallium(III): While a wide variety of ruthenium matthey.com and gallium nih.govresearchgate.net complexes with different organic ligands have been reported, specific studies detailing the synthesis and chelation behavior of this compound with Ru(II) or Ga(III) are not extensively documented in the available literature. Research on gallium(III) complexes with ligands like 8-hydroxyquinoline (B1678124) has been noted for its potential applications. nih.gov

Structural Diversity in Metal-Ligand Architectures

The coordination of this compound and related ligands to metal ions can result in a variety of structural architectures.

Mononuclear vs. Dinuclear Complexes: Depending on the metal ion and reaction stoichiometry, both mononuclear and dinuclear structures can be formed. In dinuclear copper(II) complexes of similar phenol-based ligands, the phenolic oxygen atom can act as a bridge between two metal centers. mdpi.com

Coordination Geometry: The geometry around the metal center is influenced by the metal's electronic configuration and the steric and electronic properties of the ligand. For example, a copper(II) complex with a related Schiff base ligand, bis(N-(4-diethylamino-2-methylphenyl)-3,5-di-tert-butylsalicylaldimine), exhibits a compressed tetrahedral trans-[N₂O₂] coordination environment. researchgate.net Zinc complexes with similar ligands have shown varied geometries, including tetrahedral and octahedral arrangements. nih.gov

A representative crystal structure of a related trinuclear Cu(II) complex, [Cu₃(Lᵃ)₄(Cl)₆], demonstrates the intricate architectures that can arise from reactions involving similar phenol-based Schiff base ligands.

Table 1: Selected Crystallographic Data for a Related Trinuclear Cu(II) Complex

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.1686(3)
b (Å) 9.4973(4)
c (Å) 12.7501(5)
α (°) 81.796(2)
β (°) 75.291(2)
γ (°) 65.096(2)

Data sourced from a study on a related Cu(II)-thiazolidine complex. nih.gov

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of complexes containing paramagnetic metal ions like Co(II), Ni(II), and Cu(II) are of significant interest. These properties are primarily dictated by the number of unpaired d-electrons and the geometry of the complex.

Nickel(II) Complexes: Ni(II) complexes can be either diamagnetic (square-planar) or paramagnetic (tetrahedral or octahedral). The magnetic susceptibility of paramagnetic Ni(II) complexes provides insight into the coordination environment. researchgate.net For instance, dinuclear Ni(II) complexes with bridging phenolate (B1203915) ligands have been studied to understand the magnetic exchange interactions between the metal centers. nih.gov The magnetic properties of such complexes can be analyzed by fitting experimental data to theoretical models, which can yield parameters like the isotropic exchange interaction parameter (J). nih.govmdpi.com

Cobalt(II) Complexes: High-spin Co(II) complexes (S=3/2) are paramagnetic. Magnetic studies on Co(II) complexes with radical ligands have shown that ferromagnetic interactions can occur between the metal ion and the ligand. nih.govresearchgate.net

Copper(II) Complexes: Mononuclear Cu(II) complexes are typically paramagnetic with one unpaired electron (S=1/2). In dinuclear Cu(II) complexes, the magnetic coupling between the two copper centers can be either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment), depending on the nature of the bridging ligand and the Cu-O-Cu angle.

Table 2: Magnetic Data for a Related Ni(II) Radical Complex

Parameter Value
χT at 300 K (cm³·K·mol⁻¹) 2.12
JNi-R/kB (K) 21.8
g-factor 2.13
θ (K) -2.63

Data from a study on [NiII(hfac)₂(PyBTM)₂]. nih.gov

Spectroscopic Investigations of Coordination Compounds

Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of this compound.

Electronic Absorption Spectroscopy for d-d Transitions and Charge Transfer Bands

UV-Visible spectroscopy provides information about the electronic transitions within the complex.

d-d Transitions: For complexes of transition metals like Co(II), Ni(II), and Cu(II), absorption bands in the visible region are often due to d-d transitions. The position and intensity of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry. For example, tetrahedral Co(II) complexes typically show characteristic absorption bands in the 600-700 nm range. researchgate.netdocbrown.info

Charge Transfer Bands: Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands are also common. These are typically more intense than d-d transitions and occur in the UV or near-visible region. The electronic absorption spectra of related phthalocyanine (B1677752) complexes of Co(II), Ni(II), and Zn(II) show intense Q bands in the visible region, which are characteristic of the phthalocyanine macrocycle. researchgate.net

Table 3: Representative UV-Vis Absorption Maxima for Related Metal Complexes

Complex Type λmax (nm) Assignment
Hexaaquacobalt(II) [Co(H₂O)₆]²⁺ ~540 d-d transition
Tetrachlorocobaltate(II) [CoCl₄]²⁻ ~720 d-d transition
Zinc Phthalocyanine 679 Q band
Nickel Phthalocyanine 675 Q band
Cobalt Phthalocyanine 667 Q band

Data compiled from various sources on related complexes. docbrown.inforesearchgate.net

Vibrational Spectroscopy for Metal-Ligand Bond Characterization

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion.

Phenolic C-O Stretching: Upon deprotonation and coordination of the phenolic oxygen, the frequency of the C-O stretching vibration typically shifts compared to the free ligand.

Metal-Ligand Vibrations: The formation of new bonds between the metal and the ligand's donor atoms (oxygen and nitrogen) gives rise to new vibrational modes at lower frequencies (typically below 600 cm⁻¹). The appearance of bands corresponding to ν(M-O) and ν(M-N) stretching vibrations provides direct evidence of coordination. In related Co(II) and Pb(II) complexes with an azo-containing phenol (B47542) ligand, new bands attributed to ν(M-O) and ν(M-N) were observed in the 400-500 cm⁻¹ region. nanobe.org Similarly, analysis of metal 2-ethylhexanoate (B8288628) complexes shows distinct vibrational modes for different ligand binding modes (chelating, bridging, monodentate). uwaterloo.ca

Table 4: Characteristic IR Frequencies (cm⁻¹) for a Related Ligand and its Co(II) Complex

Compound ν(O-H) ν(C=O) ν(M-O) ν(M-N)
Azo-phenol Reagent 3380 1710 - -
Co(II)-complex 3329 1664 488 455

Data from a study involving a related azo-phenol ligand. nanobe.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Systems

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a vital technique for studying chemical species that have unpaired electrons. nih.gov In the context of coordination chemistry, it is particularly powerful for investigating metal complexes with open-shell electronic configurations (i.e., paramagnetic complexes). cardiff.ac.uk

For a hypothetical open-shell metal complex of this compound, such as a Cu(II) or Cr(I) complex, EPR spectroscopy would provide critical insights into the electronic structure and the immediate environment of the paramagnetic metal center. nih.govcardiff.ac.uk The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.

g-Factor: The g-factor would indicate the nature of the metal-ligand bonding and the geometry of the complex. For instance, in copper(II) complexes, the relationship between the g-values parallel (g∥) and perpendicular (g⊥) to the principal axis of symmetry can help determine if the geometry is, for example, square planar or tetragonally distorted octahedral. usp.br

Hyperfine Coupling: Hyperfine interactions, which arise from the coupling of the electron spin with the magnetic nuclei of the metal ion and the ligand's donor atoms (like ¹⁴N), would provide direct evidence of coordination. The magnitude of the metal hyperfine coupling constant is sensitive to the degree of covalency in the metal-ligand bond and the geometry of the coordination sphere. usp.brresearchgate.net

A representative EPR data table for a hypothetical copper(II) complex would include the principal values of the g-tensor and the hyperfine coupling constants (A-tensor) for the copper nucleus.

Interactive Table: Hypothetical EPR Parameters for a [Cu(this compound)₂] Complex

ParameterHypothetical ValueInformation Gleaned
g∥~2.2-2.4Suggests d(x²-y²) ground state, typical for square planar or elongated octahedral Cu(II)
g⊥~2.04-2.09Consistent with tetragonal Cu(II) geometry
A∥ (Cu)150-200 x 10⁻⁴ cm⁻¹Indicates the degree of tetrahedral distortion and covalency
A⊥ (Cu)10-40 x 10⁻⁴ cm⁻¹Provides further detail on the electronic ground state

Solid-State Structural Determination of Metal Complexes via X-ray Crystallography

If single crystals of a metal complex with this compound were grown, X-ray diffraction analysis would elucidate the exact nature of the coordination sphere. mdpi.com This includes:

Coordination Number and Geometry: Determining how many ligand molecules bind to the metal center and their spatial arrangement (e.g., tetrahedral, square planar, octahedral). researchgate.net

Bond Lengths and Angles: Providing precise measurements of the metal-oxygen and metal-nitrogen bond lengths. These values are indicative of the bond strengths. The bite angle of the chelate ring (O-Metal-N) would also be determined, which is a key factor in the stability of the complex.

Interactive Table: Hypothetical Crystallographic Data for a Metal Complex

ParameterHypothetical Value (for a Ni(II) complex)Significance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice
Space GroupP2₁/cDefines the specific symmetry elements within the unit cell
Ni-O Bond Length1.85 ÅShorter bond indicates strong interaction with the phenolate oxygen
Ni-N Bond Length2.05 ÅLonger bond compared to Ni-O, typical for such ligands
O-Ni-N Angle (Bite Angle)92°Close to 90°, suggesting a relatively strain-free six-membered chelate ring
Coordination GeometrySquare PlanarA common geometry for d⁸ metals like Ni(II)

The structure of the this compound ligand is conducive to forming hydrogen bonds. While the phenolic proton is lost upon coordination, other C-H groups on the ligand can act as weak hydrogen bond donors. researchgate.net If the complex incorporates solvent molecules (e.g., water, methanol) or counter-ions, these can participate in extensive hydrogen-bonding networks. physchemres.org

These intermolecular interactions are crucial in directing how the complex molecules pack in the crystal lattice, leading to the formation of higher-order supramolecular assemblies like chains, sheets, or three-dimensional networks. nih.govnih.gov The study of these networks is fundamental to crystal engineering and understanding the material properties of the complex. rsc.org

Theoretical Modeling of Metal-Ligand Interactions

Theoretical and computational chemistry provides a powerful complement to experimental data, offering deep insights into bonding, stability, and electronic properties that can be difficult to probe experimentally. mdpi.comnih.gov

Quantum chemical methods, particularly Density Functional Theory (DFT), would be highly applicable to studying metal complexes of this compound. mdpi.com Such studies could:

Optimize Geometries: Predict the most stable structure of the complex, which can be compared with experimental X-ray data. mdpi.com

Analyze Bonding: Employ techniques like Natural Bond Orbital (NBO) analysis to quantify the nature of the metal-ligand bonds, distinguishing between ionic and covalent contributions.

Calculate Stability: Determine the thermodynamic stability of the complex by calculating its formation energy.

Simulate Spectra: Predict spectroscopic properties, such as IR vibrational frequencies and electronic absorption spectra (UV-Vis), to aid in the interpretation of experimental results.

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. wiley.com It focuses on the effects of the ligands on the energies of the metal's d-orbitals. researchgate.netsemanticscholar.org

For a transition metal complex of this compound, LFT could be used to:

Explain Electronic Spectra: The coordination of the ligand splits the metal's d-orbitals into different energy levels. LFT helps assign the bands observed in the UV-Vis spectrum to specific d-d electronic transitions. numberanalytics.com

Predict Magnetic Properties: Based on the magnitude of the d-orbital splitting (the ligand field strength) and the number of d-electrons, LFT can predict whether a complex will be high-spin or low-spin, which determines its magnetic moment. researchgate.net For example, in an octahedral complex, a strong field ligand will cause a large energy gap, favoring a low-spin configuration.

Advanced Applications and Catalytic Roles of 4 Diethylaminomethyl 2,5 Dimethylphenol Based Systems

Role in Catalysis and Organocatalysis

The Mannich reaction is a cornerstone of organic synthesis for forming C-C bonds and producing β-aminocarbonyl compounds. royalsocietypublishing.org The catalysts for these reactions have evolved significantly, with phenolic Mannich bases and their derivatives playing important roles both as products of organocatalyzed reactions and as ligands in metal-catalyzed systems. royalsocietypublishing.org

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, 4-(Diethylaminomethyl)-2,5-dimethylphenol and related phenolic Mannich bases function effectively as ligands. um.edu.mt Their ability to form stable complexes with a wide array of transition metal ions is a key attribute. derpharmachemica.comias.ac.in These metal complexes often exhibit significant catalytic activity. The phenol (B47542) and amine groups can act as a bidentate chelate, binding to a metal center and influencing its electronic properties and coordination sphere.

Metal complexes derived from Mannich bases have been studied extensively due to the selectivity and sensitivity of the ligands towards various metal ions. ias.ac.in For instance, transition metal (II) complexes with Mannich base ligands have been synthesized and characterized, revealing specific geometries like square-planar structures. ias.ac.in Detailed mechanistic studies on asymmetric Mannich-type reactions have shown that chiral Pd(II) complexes can act as effective catalysts. nih.gov In these systems, the catalyst facilitates the formation of a reactive iminium ion and a chiral metal enolate, which then react to form the product enantioselectively. nih.gov The electronic and steric parameters of the Mannich base ligand can be fine-tuned to modulate the activity and selectivity of the metal catalyst. researchgate.net

Catalytic SystemMetal IonLigand TypeKey FeatureSource(s)
Asymmetric Mannich ReactionPd(II)Chiral Mannich BaseForms chiral Pd enolate and reactive iminium ion. nih.gov
General Homogeneous CatalysisCu(II), Ni(II), Co(II), Zn(II)Phenolic Mannich BaseForms stable, often square-planar, complexes. ias.ac.in
Various Synthetic ReactionsTransition MetalsMannich BaseLigand sensitivity and selectivity towards metal ions. derpharmachemica.comias.ac.in

Heterogeneous catalysts, which operate in a different phase from the reactants, offer significant advantages, including ease of recovery, reusability, and often milder reaction conditions. peerj.com Phenolic Mannich bases are integral to such systems, often by being immobilized on solid supports.

Several strategies have been developed to create these robust catalytic systems. One approach involves supporting metal complexes of Mannich base ligands on materials like activated charcoal or magnetic nanoparticles. um.edu.mt For example, copper nanoparticles supported on activated charcoal have been used to catalyze the formation of 2-amino-3-cyanopyridine (B104079) derivatives. um.edu.mt In another example, a piperazine-functionalized nickel-ferrite nanocatalyst was employed for reactions between aldehydes, activated methylene (B1212753) compounds, and phenols. um.edu.mt An Amberlyst A-21 resin supporting copper(I) iodide has proven to be a highly efficient and recyclable heterogeneous catalyst for the three-component nitro-Mannich reaction, producing β-nitroamines in high yields under solvent-free conditions. peerj.comresearchgate.net These supported catalysts can often be used for multiple reaction cycles with minimal loss of activity. um.edu.mtpeerj.com

Catalyst SupportActive ComponentReaction TypeAdvantageSource(s)
Amberlyst A-21 ResinCopper(I) IodideNitro-Mannich ReactionReusable (8+ times), solvent-free, high yield. peerj.comresearchgate.net
Nickel-Ferrite NanoparticlesPiperazine FunctionalizationReaction of aldehydes, phenols, etc.High yields, neat reaction conditions. um.edu.mt
Activated CharcoalCopper NanoparticlesSynthesis of 2-amino-3-cyanopyridineRecyclable (8+ times), efficient. um.edu.mt
Cobalt Ferrite NanoparticlesMolybdenum ComplexFour-component Pyrrole SynthesisMagnetically recoverable, reusable (5+ times). um.edu.mt

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For Mannich and related reactions, a common mechanistic pathway involves the initial formation of an electrophilic iminium ion from an aldehyde and an amine. royalsocietypublishing.orgresearchgate.net The catalyst plays a pivotal role in this step and the subsequent C-C bond formation.

Detailed studies, often combining experimental work with Density Functional Theory (DFT) calculations, have elucidated these pathways. royalsocietypublishing.orgresearchgate.net In organocatalyzed Mannich reactions, the catalyst can function through hydrogen bonding to facilitate the elimination of water during iminium ion formation, which is often the rate-determining step. royalsocietypublishing.org In other systems, such as asymmetric reactions catalyzed by chiral Pd(II) complexes, the catalyst acts as an acid-base entity to generate both the iminium ion and a nucleophilic chiral Pd enolate from the starting materials. nih.gov The zwitterionic nature of catalysts like amino acids has also been shown to be highly effective, stabilizing the carbanion intermediate through electrostatic interactions. nih.gov The proposed catalytic cycle for a Mannich reaction catalyzed by diethanolammonium chloroacetate, for instance, highlights the role of the catalyst in activating the reactants and facilitating each step of the transformation. researchgate.net

Development of Functional Materials

The same chemical properties that make this compound and its analogs useful in catalysis also enable their use in the creation of advanced functional materials. Their ability to act as ligands is central to the construction of complex, high-surface-area materials and to imparting specific electronic properties to metal chelates.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov While most MOFs are built from rigid aromatic carboxylates, there is growing interest in functionalizing these structures. nih.gov Post-synthetic modification (PSM) is a powerful technique to introduce new functional groups into a pre-existing MOF, and the Mannich reaction is an ideal tool for this purpose. nih.gov

Specifically, amino-functionalized MOFs, such as UiO-66-NH₂ and IRMOF-3, can undergo Mannich reactions where the framework's amino group reacts with an aldehyde (like paraformaldehyde) and another nucleophile. nih.gov This process has been used to graft new chemical groups, such as pyrazole, imidazole, and even thiol-containing moieties, onto the MOF's organic linker. nih.gov This modification can dramatically alter the MOF's properties. For example, installing these new groups reduces the BET surface area but can enhance the selectivity for CO₂ adsorption over N₂. nih.gov Furthermore, introducing thiol groups via this method created a MOF capable of efficiently adsorbing and removing up to 99% of mercury(II) ions from aqueous solutions. nih.gov

Original MOFReaction TypeAdded FunctionalityResulting Property ChangeSource(s)
UiO-66-NH₂Mannich PSMImidazole, PyrazoleEnhanced CO₂/N₂ selectivity. nih.gov
UiO-66-NH₂Mannich PSM2-Mercaptoimidazole (thiol)High adsorption of Hg(II) ions from water. nih.gov
IRMOF-3Mannich PSMPyrazoleSuccessful post-synthetic modification. nih.gov
DMOF-1-NH₂Mannich PSMImidazole, PyrazolePSM product formation and structural changes. nih.gov

The chelation of metal ions by ligands like this compound can produce complexes with interesting electronic properties, including semiconductivity. ias.ac.in The interaction between the ligand's orbitals and the metal's d-orbitals can create new molecular orbitals that facilitate charge transport under an applied potential or upon photoexcitation.

Studies on transition metal (II) complexes with Mannich base ligands have included the investigation of their electrical conductivity, which is a fundamental characteristic of semiconducting materials. ias.ac.in The luminescent properties of Mannich base metal complexes, which are being explored for applications in optoelectronics and sensing, are also indicative of their potential as semiconductors. uotechnology.edu.iqresearchgate.net The ability to tune the emission profiles of these complexes suggests that the band gap—a key parameter in semiconductors—can be modified by changing the metal ion or the ligand structure. uotechnology.edu.iq These properties make metal chelates of phenolic Mannich bases promising candidates for use in the development of novel electronic devices and sensors. uotechnology.edu.iqresearchgate.net

Precursors for Thin Film Deposition Technologies

Thin film deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are cornerstone technologies in the fabrication of microelectronics and various advanced materials. These processes rely on volatile precursor compounds that decompose in a controlled manner on a substrate surface to build up a film layer by layer. The choice of precursor is critical and is dictated by properties like volatility, thermal stability, and reactivity with the substrate and co-reactants. bohrium.comharvard.edu

Organometallic compounds, including metal alkyls, amides, alkoxides, and cyclopentadienyl (B1206354) complexes, are widely studied as precursors for ALD and CVD. bohrium.comtue.nl The ligands attached to the metal center play a crucial role in tuning the precursor's properties. For instance, ligands can influence the deposition temperature and the purity of the resulting film. bohrium.com In some ALD/CVD processes, organic molecules like alcohols and phenols can be used in combination with inorganic metal precursors to create hybrid organic-inorganic thin films. researchgate.net This technique, sometimes referred to as molecular layer deposition (MLD), allows for the synthesis of materials with novel properties. researchgate.net

While a wide array of organometallic and organic compounds have been investigated as precursors for thin film deposition, a review of the available scientific literature does not indicate that this compound is currently utilized as a precursor in established ALD or CVD processes. Precursors for these technologies must meet stringent criteria, including sufficient volatility and thermal stability to be transported to the reaction chamber without premature decomposition. harvard.edu Although phenolic compounds can be part of precursor systems, the specific characteristics of this compound for this application have not been reported in the searched literature.

Applications in Analytical Chemistry and Reagent Development

The unique structural features of this compound, namely the phenolic hydroxyl group and the tertiary amino group, make it a compound of interest in various analytical chemistry applications. These include its separation and quantification using chromatographic techniques and its potential use as a chelating agent for metal ions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of individual components in a mixture. Reversed-phase (RP) HPLC is a commonly employed method for the analysis of moderately polar compounds like phenols.

This compound, also known as 4-(diethylaminomethyl)-2,5-xylenol, can be effectively analyzed using RP-HPLC. sielc.com A straightforward method involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid to ensure good peak shape and retention. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids such as formic acid are used in place of phosphoric acid. sielc.com The scalability of such methods allows for their use in both analytical quantification and preparative separation for impurity isolation. sielc.com Furthermore, the availability of columns with smaller particle sizes (e.g., 3 µm) makes these methods adaptable to faster UPLC applications. sielc.com

UPLC, by utilizing columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and drastically reduced analysis times. nih.gov This technique is well-suited for the analysis of complex mixtures of phenolic compounds. nih.govresearchgate.net While specific UPLC methods for this compound are not detailed in the available literature, the principles of RP-HPLC are directly transferable. A typical UPLC method for a phenolic derivative would involve a C18 column and a gradient elution with an acidified aqueous phase and an organic solvent like acetonitrile. nih.govmdpi.com

The table below summarizes typical chromatographic conditions for the analysis of this compound and related phenolic compounds.

ParameterRP-HPLC ConditionsUPLC Conditions (Representative)
Analyte This compoundPhenolic Compounds
Column Newcrom R1 sielc.comAcquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.comA: Water + 0.05% Acetic Acid, B: Acetonitrile nih.gov
Elution Isocratic or GradientGradient
Flow Rate Typically ~1.0 mL/minTypically 0.3 - 0.5 mL/min nih.gov
Detection UV sielc.comUV/PDA, MS/MS nih.gov
Temperature Ambient or Controlled (e.g., 40 °C) nih.govControlled (e.g., 40 °C) nih.gov

The structure of this compound contains both a phenolic hydroxyl group (-OH) and a diethylamino group (-N(CH2CH3)2), which are known to coordinate with metal ions. researchgate.netlibretexts.org Such organic molecules that can bind to a central metal atom to form a coordination complex are known as ligands. youtube.com The presence of multiple donor atoms (oxygen and nitrogen in this case) allows the molecule to potentially act as a chelating agent, forming a stable ring structure with the metal ion. libretexts.orgyoutube.com

Phenolic compounds are widely recognized for their ability to form complexes with a variety of metal ions. researchgate.net The coordination often occurs through the deprotonation of the phenolic hydroxyl group, forming a metal-phenoxide bond. researchgate.net The aminomethyl substituent on the ring introduces an additional potential binding site through the nitrogen atom's lone pair of electrons. The coordination chemistry of aminophenol ligands has been explored, leading to the synthesis of novel metal complexes with applications in catalysis. researchgate.net

While there is no specific research found detailing the use of this compound as a complexing agent, its structural similarity to other functionalized phenols suggests its potential in this area. For instance, related phenolic compounds are used in solvent extraction for the separation and recovery of metal ions. e3s-conferences.orgmdpi.com In such processes, the ligand selectively binds to a target metal ion in an aqueous solution and facilitates its transfer into an immiscible organic phase. ntnu.no The efficiency and selectivity of this extraction depend on factors like pH, the nature of the metal ion, and the structure of the ligand. e3s-conferences.org

Given its functional groups, this compound could theoretically be investigated for applications such as:

Selective metal extraction: Separating specific metal ions from mixtures.

Analytical reagents: Acting as a colorimetric or fluorometric sensor for the detection of certain metals.

Catalysis: Forming metal complexes that can catalyze organic reactions.

Further research would be necessary to synthesize and characterize the metal complexes of this compound and to evaluate their stability and utility in these potential applications.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Reaction Pathways for Enhanced Selectivity

The synthesis of substituted aminophenols like 4-(Diethylaminomethyl)-2,5-dimethylphenol is often achieved through the Mannich reaction. However, achieving high selectivity—regio-, chemo-, and enantioselectivity—remains a significant challenge. Future research will likely focus on developing more refined and selective synthetic routes.

A promising avenue is the advancement of asymmetric Mannich reactions. For instance, research into interfacial catalysis using Pickering emulsions has shown that reaction efficiency and enantioselectivity can be significantly improved for certain reactions. acs.org Applying such systems to the synthesis of chiral aminophenols could yield products with high optical purity, which is crucial for specific applications. Another approach involves the one-pot synthesis where the target molecule is protected in situ to prevent side reactions, a technique explored for the synthesis of 4-aminophenol (B1666318) from hydroquinone. digitellinc.com This strategy could enhance yield and selectivity by preventing the reactive aminophenol intermediate from undergoing further undesired reactions. digitellinc.com

Further exploration could involve catalyst design, including the use of novel organocatalysts or metal complexes to direct the reaction toward the desired isomer with greater precision. The development of flow chemistry processes also presents an opportunity to control reaction parameters with high precision, potentially leading to improved selectivity and safer handling of reactive intermediates.

Pathway/TechniquePotential AdvantageRelevant Research Area
Asymmetric Mannich ReactionHigh enantioselectivityChiral synthesis, pharmaceuticals
Pickering Emulsion CatalysisEnhanced reaction rates and selectivity acs.orgInterfacial chemistry, green catalysis
One-Pot Synthesis with In-Situ ProtectionImproved yield, reduced side products digitellinc.comProcess chemistry, reaction optimization
Advanced Catalyst DesignHigh regio- and stereocontrolOrganocatalysis, metal-complex catalysis
Flow ChemistryPrecise control of reaction conditionsContinuous manufacturing, process intensification

Integration of Machine Learning in Compound Design and Property Prediction

The intersection of artificial intelligence (AI) and chemistry offers powerful tools for accelerating the discovery and optimization of molecules like this compound. polyphenols-site.com Machine learning (ML) models can be trained on large datasets of chemical structures and their associated properties to make accurate predictions for new or hypothetical compounds. polyphenols-site.comdoaj.org

Future work could involve developing Quantitative Structure-Activity Relationship (QSAR) models using deep neural networks (DNNs) to predict the biological activities or physical properties of novel derivatives. researchgate.net Such models have successfully predicted the cytotoxicity of phenols with high precision, demonstrating their potential to screen for desirable characteristics early in the design phase. researchgate.net ML algorithms can also perform virtual screening of vast chemical libraries to identify derivatives with enhanced properties, such as improved antioxidant capacity or specific receptor binding, expediting the discovery process. polyphenols-site.com

Furthermore, machine learning can optimize reaction conditions for synthesis. Models can be developed to predict how variables like temperature, solvent, and catalyst affect yield and purity, thereby streamlining the experimental process. nih.gov This data-driven approach can significantly reduce the time and resources required for synthetic route development. doaj.orgnih.gov

Machine Learning ApplicationObjectivePotential Impact
Predictive Modeling (QSAR)Forecast bioactivity and physical properties. polyphenols-site.comAccelerate compound screening and design. polyphenols-site.comresearchgate.net
Virtual ScreeningIdentify novel derivatives with desired functions. polyphenols-site.comFast-track drug discovery and materials development. polyphenols-site.com
Formulation OptimizationDesign stable and effective product formulations. polyphenols-site.comImprove performance of functional foods or supplements. polyphenols-site.com
Synthesis Path OptimizationOptimize reaction conditions for higher yield and purity. doaj.orgnih.govReduce development time and resource consumption. doaj.org

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic processes. For this compound and related compounds, future research will prioritize the use of renewable feedstocks, the reduction of hazardous waste, and the improvement of energy efficiency. acs.orgrsc.org

A key direction is the use of biomass-derived starting materials. Phenol (B47542) and its derivatives can be obtained from the depolymerization of lignin, a major component of lignocellulosic biomass. digitellinc.comacs.org Developing synthetic routes that start from these renewable phenols would significantly reduce the reliance on petrochemical feedstocks. digitellinc.com Research has already demonstrated viable routes from lignin-derived phenol to key intermediates like 4-aminophenol. acs.org

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical transformations as they occur, providing valuable insights into reaction kinetics, intermediates, and pathways. birmingham.ac.uk

Future research on the synthesis of this compound would benefit from the application of such techniques. For instance, time-resolved in-situ synchrotron X-ray diffraction can be used to monitor solid-state reactions or the formation of crystalline intermediates and products in real time. nih.govnih.gov This has been successfully applied to study mechanochemical syntheses, which are often considered a green chemistry alternative to solvent-based methods. birmingham.ac.uknih.gov

Other powerful in-situ methods include Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the evolution of chemical bonds and functional groups during a reaction. Combining multiple in-situ methods can offer a more complete picture of the reaction dynamics, facilitating the rational design of more efficient and selective synthetic protocols. acs.orgresearchgate.net

In-situ TechniqueInformation ProvidedApplication in Synthesis
Synchrotron X-ray DiffractionReaction profiles, formation of crystalline intermediates nih.govnih.govMonitoring mechanochemical and solid-state reactions birmingham.ac.uk
Raman SpectroscopyVibrational modes, molecular structure changesReal-time analysis of reaction kinetics and pathways birmingham.ac.uk
FTIR SpectroscopyFunctional group transformationsTracking the conversion of reactants to products
NMR SpectroscopyDetailed structural information of species in solutionIdentifying transient intermediates and byproducts
Combined TechniquesComprehensive mechanistic understanding acs.orgresearchgate.netRational design and optimization of synthetic routes

Multi-functional Material Design Based on Structural Modularity

The inherent structural features of phenolic compounds make them versatile building blocks for the creation of advanced functional materials. nih.govresearchgate.net The presence of a hydroxyl group allows for a range of chemical interactions, including hydrogen bonding, metal chelation, and the formation of covalent bonds, while the aromatic ring can participate in π–π stacking. nih.gov These properties can be harnessed to design materials with tailored functionalities.

Future research could focus on using this compound and its derivatives as monomers or surface-modifying agents. Phenolic compounds have been used to create functional coatings on a variety of surfaces, imparting properties such as antioxidant activity, antibacterial effects, and improved adhesion. researchgate.netntu.edu.sgacs.org The modular nature of the molecule allows for chemical modification to introduce additional functionalities. For example, the diethylamino group could be quaternized to enhance antimicrobial properties or modified to attach other functional moieties.

These phenolic building blocks are central to what is known as "phenolic-enabled nanotechnology," where they are used to engineer multifunctional nanosystems like core-shell nanoparticles and hydrogels for biomedical applications. nih.gov By leveraging the diverse chemical interactions of the phenolic structure, it is possible to construct hybrid materials with synergistic properties for use in fields ranging from drug delivery to advanced coatings. nih.govntu.edu.sg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.